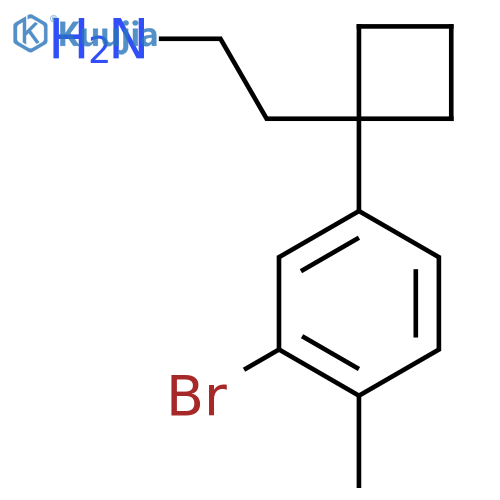Cas no 2229471-33-2 (2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)

2229471-33-2 structure
商品名:2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine
2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine
- 2229471-33-2
- EN300-1925063
- 2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine
-
- インチ: 1S/C13H18BrN/c1-10-3-4-11(9-12(10)14)13(7-8-15)5-2-6-13/h3-4,9H,2,5-8,15H2,1H3
- InChIKey: TXYFVQWMUVEGNW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=CC(=C1)C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 267.06226g/mol
- どういたいしつりょう: 267.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26Ų
2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925063-0.25g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1925063-5.0g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 5g |
$3894.0 | 2023-05-31 | ||
| Enamine | EN300-1925063-0.1g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1925063-0.05g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1925063-10.0g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 10g |
$5774.0 | 2023-05-31 | ||
| Enamine | EN300-1925063-1.0g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 1g |
$1343.0 | 2023-05-31 | ||
| Enamine | EN300-1925063-0.5g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1925063-10g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1925063-2.5g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1925063-1g |
2-[1-(3-bromo-4-methylphenyl)cyclobutyl]ethan-1-amine |
2229471-33-2 | 1g |
$1272.0 | 2023-09-17 |
2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
2229471-33-2 (2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
